Cas no 2835-39-4 (Butanoic acid,3-methyl-, 2-propen-1-yl ester)

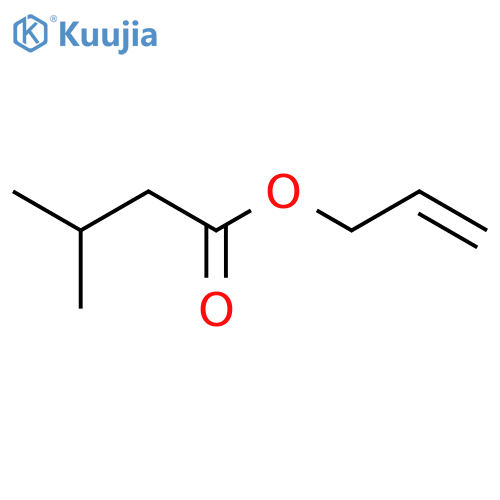

2835-39-4 structure

商品名:Butanoic acid,3-methyl-, 2-propen-1-yl ester

Butanoic acid,3-methyl-, 2-propen-1-yl ester 化学的及び物理的性質

名前と識別子

-

- Butanoic acid,3-methyl-, 2-propen-1-yl ester

- prop-2-enyl 3-methylbutanoate

- 2-Propenyl isovalerate

- 3-methyl-butanoic acid,2-propenyl ester

- allyl 3-methyl-2-butanoate

- Allyl 3-methylbutanoate

- Allyl 3-methylbutyrate

- Allyl isopentanoate

- Allyl isovalerate

- Allyl isovalerianate

- Butanoic acid,3-methyl-,2-propenyl ester

- Isovaleriansaeure-allylester

- Isovaleric acid,allyl ester

-

- インチ: InChI=1S/C8H14O2/c1-4-5-10-8(9)6-7(2)3/h4,7H,1,5-6H2,2-3H3

- InChIKey: HOMAGVUCNZNWBC-UHFFFAOYSA-N

- ほほえんだ: C=CCOC(CC(C)C)=O

計算された属性

- せいみつぶんしりょう: 142.09900

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色から淡黄色の液体

- 密度みつど: 0.88 g/mL at 25 °C(lit.)

- ふってん: 155 °C(lit.)

- フラッシュポイント: 139 °F

- 屈折率: n20/D 1.413-1.418

n20/D 1.416(lit.) - PSA: 26.30000

- LogP: 1.76170

- FEMA: 2045 | ALLYL ISOVALERATE

- ようかいせい: 水に溶けず、芳香物質に溶ける

Butanoic acid,3-methyl-, 2-propen-1-yl ester セキュリティ情報

- 危険物輸送番号:UN 1992 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 21/22-36/37/38

- セキュリティの説明: 26-36

- RTECS番号:NY1412000

-

危険物標識:

- 包装グループ:III

- 包装等級:III

- 危険レベル:3.2

- 包装カテゴリ:III

- セキュリティ用語:3.2

- リスク用語:R21/22; R36/37/38

- 危険レベル:3.2

Butanoic acid,3-methyl-, 2-propen-1-yl ester 税関データ

- 税関コード:2915900090

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

Butanoic acid,3-methyl-, 2-propen-1-yl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB109856-250 g |

Allyl iso-Valerate; . |

2835-39-4 | 250g |

€308.00 | 2022-09-01 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A859816-25g |

Allyl Isovalerate |

2835-39-4 | ≥98% | 25g |

60.30 | 2021-05-17 | |

| abcr | AB109856-50 g |

Allyl iso-Valerate; . |

2835-39-4 | 50g |

€79.20 | 2022-09-01 |

2835-39-4 (Butanoic acid,3-methyl-, 2-propen-1-yl ester) 関連製品

- 7493-69-8(Butyric acid, 2-ethyl-, allyl ester (8CI))

- 925-16-6(Diallyl Succinate)

- 7493-68-7(Allyl cyclohexanevalerate)

- 4728-82-9(Cyclohexaneacetic acid,2-propen-1-yl ester)

- 2705-87-5(Allyl 3-cyclohexylpropanoate)

- 7493-65-4(ALLYL CYCLOHEXANEBUTYRATE)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬